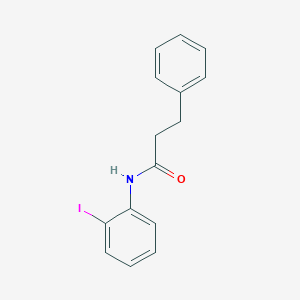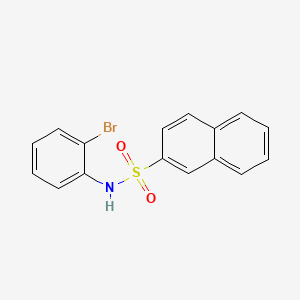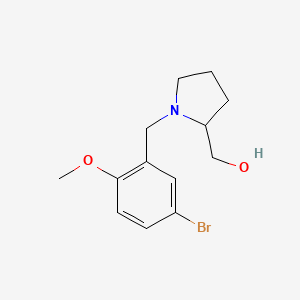![molecular formula C18H25N3O B6026672 4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6026672.png)
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a 1-methylpyrazol-4-yl group and a 3-phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine typically involves the following steps:
Formation of the 1-Methylpyrazol-4-yl Intermediate: This can be achieved by reacting 4-chloromethyl-1-methylpyrazole with a suitable nucleophile.
Attachment of the Morpholine Ring: The intermediate is then reacted with morpholine under basic conditions to form the desired morpholine derivative.
Introduction of the 3-Phenylpropyl Group: The final step involves the alkylation of the morpholine derivative with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the morpholine and pyrazole rings.
Reduction: Reduced derivatives with potential removal of oxygen functionalities.
Substitution: Substituted derivatives with new functional groups attached to the pyrazole ring.
Aplicaciones Científicas De Investigación
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting various diseases.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole and morpholine rings can interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-[(1-Methylpyrazol-4-yl)methyl]morpholine: Lacks the 3-phenylpropyl group, which may affect its biological activity and physical properties.
2-(3-Phenylpropyl)morpholine: Lacks the 1-methylpyrazol-4-yl group, which may influence its reactivity and interactions with biological targets.
Uniqueness
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine is unique due to the presence of both the 1-methylpyrazol-4-yl and 3-phenylpropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research.
Propiedades
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-20-13-17(12-19-20)14-21-10-11-22-18(15-21)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,12-13,18H,5,8-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONKHMXBPVKWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-(4-methylphenyl)cyclohexane-1,3-dione](/img/structure/B6026591.png)

![ethyl {2-[N'-(naphthalen-2-yl)-N''-(phenylcarbonyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B6026603.png)
![N-[(4-CHLOROPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B6026609.png)

![ethyl 4-[3-(4-chlorophenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-6-yl]benzoate](/img/structure/B6026636.png)

![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B6026647.png)


![7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026671.png)
![3-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6026677.png)
![1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B6026685.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6026686.png)
